2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
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Overview
Description
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dimethanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde: Lacks the 4-methyl group on the phenyl ring.
2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbaldehyde: Features a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This structural feature can enhance its potential as a lead compound in drug discovery and other applications.
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3,4-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-11(2)14(8-17)15(9-18)12(16)3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLAVIKBDNCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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